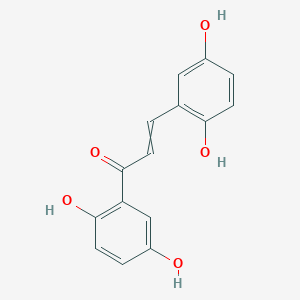
1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, the reaction typically involves the use of 2,5-dihydroxybenzaldehyde and acetophenone as starting materials. The reaction is carried out in an alkaline medium, such as sodium hydroxide or potassium hydroxide, at room temperature or slightly elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: The hydroxyl groups on the aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Nitro or halogenated derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits antioxidant properties and has been investigated for its ability to scavenge free radicals.
Medicine: Potential therapeutic agent for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific optical or electronic properties
作用機序
The biological activities of 1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), through the modulation of signaling pathways.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function
類似化合物との比較
1,3-Bis(2,5-dihydroxyphenyl)prop-2-en-1-one can be compared with other chalcones and flavonoids:
-
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one
- 1-(5-Acetyl-2,4-dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
- 1,1′-(4,6-Dihydroxybenzene-1,3-diyl)bis[3-(furan-2-yl)prop-2-en-1-one]
-
Uniqueness
- The presence of hydroxyl groups at the 2 and 5 positions on both aromatic rings enhances its antioxidant activity.
- The α,β-unsaturated carbonyl system contributes to its ability to interact with various biological targets, making it a versatile compound for therapeutic applications .
特性
CAS番号 |
219298-86-9 |
|---|---|
分子式 |
C15H12O5 |
分子量 |
272.25 g/mol |
IUPAC名 |
1,3-bis(2,5-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O5/c16-10-2-5-13(18)9(7-10)1-4-14(19)12-8-11(17)3-6-15(12)20/h1-8,16-18,20H |
InChIキー |
CRJAUMUKWPKYKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)C=CC(=O)C2=C(C=CC(=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


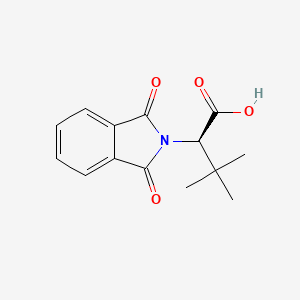
![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
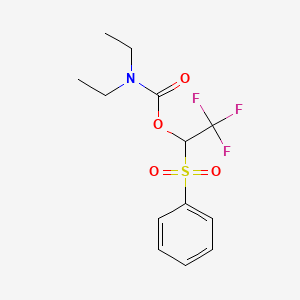
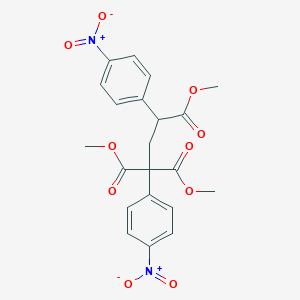
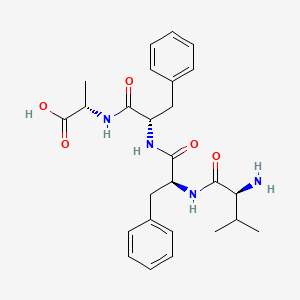

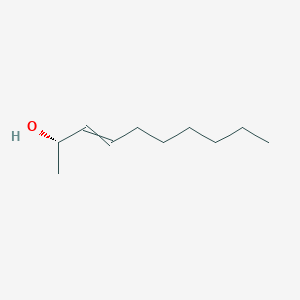
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)
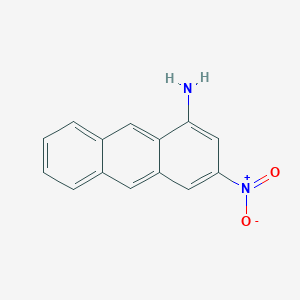
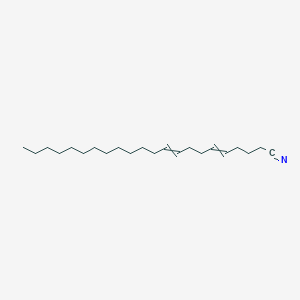
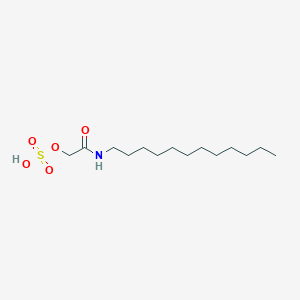
![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)
